1,2-Di(thiophen-2-yl)ethyne

Overview

Description

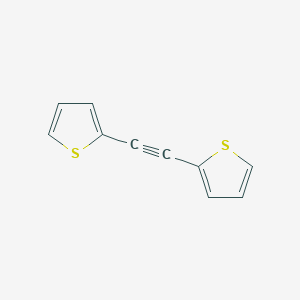

1,2-Di(thiophen-2-yl)ethyne: is an organic compound with the molecular formula C10H6S2 . It consists of two thiophene rings connected by an ethyne (acetylene) linkage. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Di(thiophen-2-yl)ethyne can be synthesized through various methods, including cross-coupling reactions. One common method involves the Sonogashira coupling reaction , where a terminal alkyne (ethyne) is coupled with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

1,2-Di(thiophen-2-yl)ethyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the ethyne linkage to an ethene or ethane linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used for substitution reactions on the thiophene rings.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethene or ethane derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

1,2-Di(thiophen-2-yl)ethyne finds applications across various scientific fields:

- Organic Field-Effect Transistors (OFETs) The electrochemical behavior of this compound is significant in developing OFETs, where charge transport properties are important.

- Organic Semiconductors this compound is used in organic semiconductors due to its electronic properties.

- Photovoltaic Devices This compound is also utilized in photovoltaic devices, highlighting its importance in advancing material science and electronic technologies. E)-1,2-Di(thiophen-2-yl)ethene based high mobility polymer is used for efficient photovoltaic devices without any post treatment .

Synthesis and Reactions

The synthesis of this compound can be achieved through several methods, including the coupling reaction of thiophene derivatives. This highlights the versatility and efficiency of producing this compound, which can be tailored for specific applications in materials science.

This compound participates in various chemical reactions that leverage its reactive sites, which are pivotal in synthesizing advanced materials for electronic applications. The mechanism of action for this compound primarily revolves around its role as an electron donor or acceptor in electronic devices. These mechanisms underline its utility in developing high-performance organic electronic devices.

Case Studies and Research Findings

- Hydrocarboxylation and Esterification Reactions Heterocyclic aromatic internal alkynes, including this compound, have been shown to be tolerated in palladium-catalyzed regiodivergent hydrocarboxylation and esterification reactions .

- Polymer Development Palladium‐catalyzed coupling between 1,2‐di(thiophen‐2‐yl)ethyne and 3,3'‐diiodo‐2,2'‐bithiophene generated the core i‐BDT‐Th .

Data Table: Properties of this compound

The physical and chemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Structure | Two thiophene rings connected by an ethyne linkage. |

| Applications | Organic semiconductors, photovoltaic devices, and organic field-effect transistors (OFETs). |

| Reactivity | Participates in chemical reactions via reactive sites, crucial for synthesizing advanced materials. |

| Mechanism of Action | Acts as an electron donor or acceptor in electronic devices, enhancing the performance of organic electronic devices. |

Mechanism of Action

The mechanism of action of 1,2-Di(thiophen-2-yl)ethyne primarily involves its electronic properties. The compound can participate in π-π stacking interactions and conjugation with other aromatic systems, enhancing its conductivity and electronic behavior. These properties are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

1,2-Di(thiophen-2-yl)ethane: This compound has an ethane linkage instead of an ethyne linkage, resulting in different electronic properties.

1,2-Di(thiophen-2-yl)ethene: This compound has an ethene linkage, which also affects its electronic properties compared to the ethyne linkage.

Thiophene: The parent compound, thiophene, is a simpler structure with one sulfur atom in a five-membered ring.

Uniqueness:

1,2-Di(thiophen-2-yl)ethyne is unique due to its ethyne linkage, which imparts distinct electronic properties compared to its ethane and ethene analogs. The presence of the ethyne linkage allows for greater conjugation and electronic delocalization, making it particularly valuable in applications requiring high conductivity and electronic performance .

Biological Activity

1,2-Di(thiophen-2-yl)ethyne is a compound of considerable interest in organic and medicinal chemistry due to its unique structural properties and biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a linear structure with two thiophene rings attached to an ethyne core. This unique arrangement contributes to its electronic properties and reactivity, making it suitable for various chemical reactions and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. Specifically, this compound has been noted for its antibacterial, antifungal, and antiviral activities. The presence of hydroxyl groups in related compounds enhances these effects, allowing for the development of effective chemotherapeutic agents. For instance, the derivative (E)-1,2-di(thiophen-2-yl)ethene-1,2-diol has shown potent antibacterial activity due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve the inhibition of key signaling pathways associated with tumor growth .

The biological activity of this compound can be attributed to several factors:

- Reactive Oxygen Species (ROS) Generation : Thiophene derivatives can generate ROS upon metabolic activation, leading to oxidative stress within cells.

- Enzyme Inhibition : These compounds may inhibit enzymes critical for cellular proliferation and survival.

- Membrane Interaction : The lipophilic nature of thiophene rings allows interaction with lipid membranes, potentially disrupting membrane integrity and function .

Study on Antimicrobial Efficacy

In a recent study investigating the antimicrobial efficacy of thiophene derivatives, this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

Anticancer Activity Assessment

A study focused on the anticancer potential of this compound revealed its ability to induce apoptosis in human breast cancer cells (MCF-7). The compound was tested at various concentrations over a 48-hour period. Flow cytometry analysis showed a significant increase in early apoptotic cells at higher concentrations.

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 65 |

Properties

IUPAC Name |

2-(2-thiophen-2-ylethynyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIHBGIRBHGVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348424 | |

| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23975-15-7 | |

| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.